molecular formula C17H22O3 B12901211 Benzofuran, 3-(1-cyclohexen-1-yl)-2,3-dihydro-4,6-dimethoxy-3-methyl- CAS No. 831171-24-5

Benzofuran, 3-(1-cyclohexen-1-yl)-2,3-dihydro-4,6-dimethoxy-3-methyl-

Cat. No.: B12901211
CAS No.: 831171-24-5
M. Wt: 274.35 g/mol
InChI Key: FZDSKVOPYZPZIR-UHFFFAOYSA-N
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Description

3-(Cyclohex-1-en-1-yl)-4,6-dimethoxy-3-methyl-2,3-dihydrobenzofuran is an organic compound with a complex structure that includes a benzofuran core substituted with cyclohexenyl, methoxy, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohex-1-en-1-yl)-4,6-dimethoxy-3-methyl-2,3-dihydrobenzofuran typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of an appropriate precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions.

    Introduction of the Cyclohexenyl Group: The cyclohexenyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclohexene and a suitable Lewis acid catalyst.

    Methoxylation and Methylation: The methoxy and methyl groups can be introduced through methylation reactions using reagents like methyl iodide and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohex-1-en-1-yl)-4,6-dimethoxy-3-methyl-2,3-dihydrobenzofuran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.

Scientific Research Applications

3-(Cyclohex-1-en-1-yl)-4,6-dimethoxy-3-methyl-2,3-dihydrobenzofuran has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmacologically active compound, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Cyclohex-1-en-1-yl)-4,6-dimethoxy-3-methyl-2,3-dihydrobenzofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: It may bind to specific receptors in biological systems, modulating their activity.

    Enzyme Inhibition: The compound could inhibit certain enzymes, affecting metabolic pathways.

    Signal Transduction: It may influence signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Cyclohex-1-en-1-yl)-1H-indole-6-carboxylic acid
  • 1-(Cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one
  • Benzene, [(cyclohex-1-en-1-yl)methyl]-

Uniqueness

3-(Cyclohex-1-en-1-yl)-4,6-dimethoxy-3-methyl-2,3-dihydrobenzofuran is unique due to its specific substitution pattern on the benzofuran core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

831171-24-5

Molecular Formula

C17H22O3

Molecular Weight

274.35 g/mol

IUPAC Name

3-(cyclohexen-1-yl)-4,6-dimethoxy-3-methyl-2H-1-benzofuran

InChI

InChI=1S/C17H22O3/c1-17(12-7-5-4-6-8-12)11-20-15-10-13(18-2)9-14(19-3)16(15)17/h7,9-10H,4-6,8,11H2,1-3H3

InChI Key

FZDSKVOPYZPZIR-UHFFFAOYSA-N

Canonical SMILES

CC1(COC2=C1C(=CC(=C2)OC)OC)C3=CCCCC3

Origin of Product

United States

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